4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

Catalog No.
S12589926
CAS No.
M.F
C11H10ClNOS
M. Wt
239.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

Product Name

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

InChI

InChI=1S/C11H10ClNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3

InChI Key

UKFJYBYEVLAXDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)Cl

4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole is a substituted phenylthiazole, a heterocyclic scaffold recognized for its utility in medicinal chemistry and drug discovery. The specific substitution pattern—a chloro group at position 3 and a methoxy group at position 4 of the phenyl ring—is a critical feature found in a number of kinase inhibitors. This compound primarily serves as a well-defined, advanced intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), where precise regiochemistry is essential for achieving desired biological activity and selectivity. [REFS-1, REFS-2]

In the synthesis of targeted therapies, particularly kinase inhibitors, minor structural changes on the phenylthiazole core can lead to significant, and often detrimental, differences in performance. Substituting 4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazole with a close analog—such as one lacking the 3-chloro group, having a different halogen (e.g., fluorine), or with an altered methoxy position—is not a viable procurement strategy. Such changes can drastically reduce binding affinity to the target kinase, alter the selectivity profile against off-target kinases, or introduce metabolic liabilities. [REFS-1, REFS-2] For multi-step syntheses, using an alternative precursor can also lead to incompatible reaction conditions or significantly lower yields in subsequent coupling steps, compromising the efficiency and economic viability of the entire manufacturing process.

Essential Precursor for Dasatinib Synthesis: A Clinically Approved Kinase Inhibitor

This compound is a documented key intermediate in established synthetic routes to Dasatinib (SPRYCEL®), a potent oral tyrosine kinase inhibitor used in cancer therapy. [REFS-1, REFS-2] Patents detailing the synthesis of Dasatinib and related compounds explicitly specify the use of intermediates bearing the 3-chloro-4-methoxyphenyl thiazole core. Alternative substitution patterns are not utilized in these optimized routes, indicating that this specific configuration is critical for achieving the final API structure efficiently.

Evidence DimensionPrecursor Role in API Synthesis
Target Compound DataDocumented key intermediate in multiple patented synthetic routes for the API Dasatinib.
Comparator Or BaselineAnalogs with different substitution patterns (e.g., no chloro group, fluoro substitution) are not specified or utilized in the optimized, scaled-up synthesis of Dasatinib.
Quantified DifferenceNot applicable (Qualitative difference in synthetic route inclusion).
ConditionsMulti-step synthesis of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).

For process chemists and manufacturers, procuring the exact, validated intermediate is critical for reproducibility, yield, and regulatory compliance in API synthesis.

Impact of Chloro-Substitution on Biological Activity in Related Phenylthiazole Scaffolds

Structure-activity relationship (SAR) studies on related phenylthiazole kinase inhibitors demonstrate the critical role of specific halogen substitutions. For example, in a series of antimicrobial thiazoles, the presence and position of a chloro substituent was a primary determinant of activity against target strains, with chloro-substituted compounds showing superior activity compared to bromo or fluoro analogs in certain contexts. [1] In another study on anticancer agents, moving a fluoro-substituent from the para- to the meta-position on the phenyl ring resulted in a significant loss of activity, highlighting the strict positional and electronic requirements for potent biological function. [2] While not a direct measure on the target compound, this class-level evidence underscores why substituting the 3-chloro group is a high-risk modification.

Evidence DimensionBiological Potency (Antimicrobial/Antiproliferative IC50)
Target Compound DataThe 3-chloro substitution is a key feature for biological activity within the broader class of phenylthiazole inhibitors.
Comparator Or BaselineAnalogs with bromo, fluoro, or no halogen substitution often show significantly reduced or altered activity.
Quantified DifferenceActivity can differ by orders of magnitude based on halogen type and position (e.g., IC50 of 6-13 nM for p-fluoro vs. 52-114 nM for o-fluoro in a related series). [<a href="https://pubs.acs.org/doi/10.1021/jm801267p" target="_blank">2</a>]
ConditionsIn vitro cellular assays (e.g., antimicrobial MIC, cancer cell line proliferation).

This evidence demonstrates that the specific 3-chloro substituent is not an arbitrary feature but a carefully selected component crucial for the target biological activity, making analog substitution unreliable for screening or lead optimization.

Process Development and Scale-Up for Dasatinib Synthesis

As a direct, validated precursor, this compound is the appropriate choice for research, process development, and manufacturing campaigns focused on the synthesis of Dasatinib or its close structural derivatives. Using this specific intermediate mitigates risks associated with yield loss and impurity generation that could arise from unvalidated analogs. [1]

Fragment-Based and Library Synthesis for Novel Kinase Inhibitor Discovery

This building block is ideally suited for inclusion in chemical libraries designed for screening against tyrosine kinases. Its specific 3-chloro-4-methoxy substitution pattern provides a well-understood starting point for structure-activity relationship (SAR) exploration, where it can serve as a core fragment for derivatization. [2]

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

239.0171628 g/mol

Monoisotopic Mass

239.0171628 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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